molecular formula C23H44N2O B13967482 2-Oleyl-2-imidazoline-1-ethanol CAS No. 16058-19-8

2-Oleyl-2-imidazoline-1-ethanol

Cat. No.: B13967482
CAS No.: 16058-19-8
M. Wt: 364.6 g/mol
InChI Key: XRRROBQIQXHHHV-KTKRTIGZSA-N
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Description

2-Oleyl-2-imidazoline-1-ethanol (CAS: 17158-54-2) is an imidazoline derivative with the molecular formula C₂₂H₄₂N₂O and an average molecular weight of 350.58 g/mol . Structurally, it features:

  • A 4,5-dihydro-1H-imidazole (imidazoline) ring, which is partially saturated.
  • An oleyl group (C₁₈H₃₅, monounsaturated at the C9 position) attached to the C2 position of the imidazoline ring.
  • A hydroxyethyl group (-CH₂CH₂OH) at the N1 position .

Synthesis: The compound is typically synthesized via alkylation of 2-(2-hydroxyphenyl)imidazoline with oleyl halides in ethanol, though yields are moderate (~30%) due to challenges in regioselectivity . Alternative methods involve condensation reactions using aldehydes and amines, often catalyzed by Fe₃O₄ nanoparticles for improved efficiency .

Applications: Imidazoline derivatives are widely used as surfactants, corrosion inhibitors, and emulsifiers in industrial formulations. The oleyl chain enhances hydrophobicity, making it suitable for oilfield chemicals and personal care products .

Properties

CAS No.

16058-19-8

Molecular Formula

C23H44N2O

Molecular Weight

364.6 g/mol

IUPAC Name

2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9-

InChI Key

XRRROBQIQXHHHV-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC1=NCCN1CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=NCCN1CCO

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic route to 2-oleyl-2-imidazoline-1-ethanol involves the reaction between oleic acid and N-(2-hydroxyethyl) ethylene diamine (also called hydroxyethylethylene diamine). The process includes:

  • Step 1: Heating oleic acid with N-(2-hydroxyethyl) ethylene diamine to form an intermediate amide (alkylamide).
  • Step 2: Cyclization and dehydration of the amide intermediate under elevated temperature and reduced pressure to form the imidazoline ring with the hydroxyethyl substituent.

This reaction is typically conducted under a nitrogen atmosphere to prevent oxidation and side reactions.

Reaction Conditions and Parameters

Parameter Typical Value / Range Notes
Reactants Oleic acid and N-(2-hydroxyethyl) ethylene diamine Stoichiometric ratios generally close to 1:1 molar ratio
Initial Heating Temperature 80°C to 150°C Gradual temperature increase to promote acylation
Reaction Temperature 190°C to 220°C For nitrogen acylation and amide formation
Dehydration Temperature 130°C to 220°C For cyclization and ring closure
Reaction Time 1 to 5 hours (for dehydration step) Total reaction time including heating and dehydration ranges from several hours to 48 hours
Pressure Atmospheric to reduced pressure (down to ~100 Pa) Vacuum applied during dehydration to facilitate water removal
Catalyst Basic compounds such as sodium hydroxide, potassium hydroxide Catalyst loading typically 0.01% to 5% by weight of total reactants
Atmosphere Nitrogen inert atmosphere To avoid oxidation and side reactions

Example Procedure from Patent Literature

A representative preparation method based on patent CN102093296B describes:

  • In a 1-liter four-neck flask equipped with mechanical stirring, nitrogen inlet, and temperature control, add 456 g of tetradecanoic acid (a fatty acid similar to oleic acid), 291.2 g of hydroxyethylethylene diamine, and 3.7 g of sodium hydroxide.
  • Under nitrogen, warm the mixture to 130°C with stirring.
  • Gradually increase temperature to 200°C over 4 hours and maintain for 1 hour to allow acylation and amide formation; water generated is distilled off.
  • Apply vacuum to reduce pressure to 5000 Pa over 2 hours to promote dehydration and cyclization to imidazoline.
  • Maintain 200°C and 101 Pa for 1 hour to complete ring closure.
  • Cool and isolate the imidazoline product, which shows low bisamide content (~0.32%), indicating high purity.

This method emphasizes controlled temperature ramping, vacuum application for water removal, and the use of a basic catalyst under inert atmosphere to yield high-quality imidazoline derivatives.

Industrial Scale Synthesis

In industrial settings, the preparation of this compound follows similar principles but scaled up:

  • Oleic acid and N-(2-hydroxyethyl) ethylene diamine are mixed in large reactors.
  • The reaction mixture is heated to approximately 260°C for extended periods (up to 48 hours) to ensure complete conversion.
  • Continuous removal of water by distillation or vacuum facilitates cyclization.
  • Reaction monitoring ensures optimal yield and purity.
  • The process is conducted under nitrogen to prevent degradation.

This method is widely adopted due to its simplicity and efficiency in producing surfactant-grade imidazoline compounds.

Comparative Analysis of Preparation Methods

Aspect Laboratory Method (Patent) Industrial Method
Temperature Range 130°C to 220°C with gradient heating Around 260°C constant heating
Pressure Reduced pressure (vacuum) during dehydration step Atmospheric or reduced pressure with distillation
Reaction Time 4 to 8 hours total Up to 48 hours
Catalyst Basic catalysts (NaOH, KOH) Often similar catalysts or none, depending on scale
Atmosphere Nitrogen inert atmosphere Nitrogen inert atmosphere
Product Purity (Bisamide content) Low bisamide content (~0.3-0.4%) High purity ensured by controlled reaction

Reaction Mechanism Overview

The preparation involves:

  • Acylation: The carboxyl group of oleic acid reacts with the primary amine of hydroxyethyl ethylene diamine to form an amide intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the secondary amine on the amide carbonyl, facilitated by heating and dehydration, forms the imidazoline ring.
  • Dehydration: Removal of water molecules under vacuum drives the equilibrium toward ring closure.

This mechanism is supported by kinetic studies indicating optimal reaction temperatures around 150°C for initial acylation and higher temperatures for cyclization.

Summary Table of Key Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Reactants Oleic acid + N-(2-hydroxyethyl) ethylene diamine Same
Catalyst Sodium hydroxide or potassium hydroxide (0.01-5%) Often similar or none
Atmosphere Nitrogen Nitrogen
Temperature 80°C to 220°C (gradient) ~260°C (constant)
Pressure Atmospheric to ~100 Pa (vacuum) Atmospheric or reduced pressure
Reaction Time 4-8 hours Up to 48 hours
Product Purity (Bisamide content) ~0.3-0.4% High purity

Chemical Reactions Analysis

Types of Reactions: 2-Oleyl-2-imidazoline-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oleyl-2-imidazoline-1-ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oleyl-2-imidazoline-1-ethanol involves its interaction with cell membranes and proteins. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular functions. The oleyl group enhances the compound’s hydrophobic interactions, while the ethanol moiety contributes to its solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Imidazoline Derivatives
Compound Name Alkyl Chain (R) Substituent at N1 Molecular Formula Molecular Weight (g/mol)
2-Oleyl-2-imidazoline-1-ethanol Oleyl (C18:1, unsaturated) -CH₂CH₂OH C₂₂H₄₂N₂O 350.58
2-Heptyl-2-imidazoline-1-ethanol Heptyl (C7, saturated) -CH₂CH₂OH C₁₂H₂₄N₂O 212.34
2-Heptadecyl-2-imidazoline-1-ethanol Heptadecyl (C17, saturated) -CH₂CH₂OH C₂₂H₄₄N₂O 352.61
2-(1H-Imidazol-2-yl)-ethanol None (aromatic ring) -CH₂CH₂OH C₅H₈N₂O 112.13

Key Observations :

  • Chain Length and Saturation: The oleyl derivative’s unsaturated C18 chain enhances flexibility and solubility in nonpolar media compared to saturated analogues like heptadecyl (C17) or heptyl (C7) .
  • Ring Saturation: Unlike 2-(1H-imidazol-2-yl)-ethanol (fully unsaturated imidazole ring), imidazoline derivatives have a partially saturated ring, altering reactivity and stability .

Key Observations :

  • Catalyst Impact: The use of Fe₃O4 nanoparticles improves yields (85–90%) for heptyl derivatives compared to base-free methods (~30%) for oleyl and heptadecyl analogues .
  • Regioselectivity Challenges : Alkylation of imidazoline rings often results in competing N-alkylation, reducing yields .

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Density (g/cm³) Boiling Point (°C) Flash Point (°C) Water Solubility
This compound 0.94 469 237.4 Insoluble
2-Heptyl derivative 0.89 (estimated) ~300 (estimated) 150 (estimated) Low
2-Heptadecyl derivative 0.91 475 245 Insoluble

Key Observations :

  • Boiling Points : Increase with chain length (oleyl: 469°C vs. heptadecyl: 475°C) due to stronger van der Waals interactions .
  • Hydrophobicity : Longer alkyl chains (C17, C18) render the compounds insoluble in water, favoring use in oily matrices .

Q & A

Q. What are the standard synthetic routes for 2-Oleyl-2-imidazoline-1-ethanol, and what critical parameters influence yield and purity?

The synthesis of this compound typically involves a multi-step process, including cyclization and alkylation. A general approach involves reacting oleylamine with glyoxal or its derivatives in ethanol under controlled conditions to form the imidazoline ring, followed by ethanolamine coupling. Critical parameters include:

  • Temperature : Lower temperatures (0–5°C) during cyclization minimize side reactions .
  • Solvent choice : Ethanol is preferred for its ability to dissolve both polar and non-polar intermediates .
  • Purification : Flash column chromatography (using dichloromethane or ethyl acetate) or recrystallization from cold ethanol ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the oleyl chain (δ 5.3–5.4 ppm for vinyl protons, δ 22–34 ppm for aliphatic carbons) and imidazoline ring (δ 3.5–4.0 ppm for ethanolamine protons) .
  • IR spectroscopy : Peaks at 3200–3400 cm1^{-1} (N–H/O–H stretch) and 1640–1660 cm1^{-1} (C=N stretch) validate the imidazoline structure .
  • GC/MS : Used to assess purity and detect trace impurities, with molecular ion peaks at m/z ~350–360 .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinities and in vivo biological activities of 2-imidazoline derivatives like this compound?

Discrepancies often arise due to pharmacokinetic factors (e.g., bioavailability, metabolism) or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .
  • Metabolomic studies : Identify active metabolites via LC-MS/MS, as seen in antidiabetic imidazoline derivatives where metabolites retained activity despite low parent compound affinity .
  • Target engagement assays : Use CRISPR-edited cell lines to isolate specific receptor contributions .

Q. What computational strategies are employed to predict the interaction of this compound with biological targets, and how reliable are these models?

  • Molecular docking : Predict binding modes to targets like α2_2-adrenoceptors or imidazoline-binding sites (e.g., I1_1/I2_2 receptors). Studies on similar compounds show docking scores correlating with experimental IC50_{50} values within 1–2 log units .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, imidazoline derivatives targeting K+^+-ATP channels showed stable hydrogen bonds with key residues (e.g., Glu365^{365}) .
  • Validation : Cross-check predictions with mutagenesis or competitive binding assays .

Q. What strategies optimize the introduction of oleyl chains in imidazoline derivatives to enhance membrane permeability while maintaining bioactivity?

  • Lipidization : Attach the oleyl chain via ester or amide linkages to balance hydrophobicity. A study on antifungal imidazoles demonstrated that oleyl derivatives exhibited 10-fold higher logP values than phenyl analogs, improving fungal membrane penetration .
  • Micellar formulations : Use ethanol or PEG-based carriers to solubilize oleyl derivatives without aggregation, as shown in drug delivery systems for hydrophobic antidiabetic agents .
  • SAR studies : Systematically vary chain length and unsaturation. For example, replacing oleyl (C18:1) with shorter chains (C14:0) reduced antifungal activity by 50%, highlighting the role of lipid chain length .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the alkylation step of this compound synthesis?

  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Protection/deprotection : Temporarily protect the ethanolamine hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during oleyl chain coupling .
  • Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining yields >80%, as demonstrated for benzimidazole analogs .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Use a C18 column with isocratic elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity (LOQ = 1 ng/mL) .
  • Stable isotope labeling : Synthesize 13^{13}C-labeled internal standards to correct for matrix effects, a method validated for imidazoline antidiabetics in plasma .

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